2-chloro-N-(2-phenylethyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-phenylethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKVLIVAWASLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927264 | |
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-97-3 | |
| Record name | Propionamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigation of Biological Activities and Pharmacological Profiles
In Vitro Biological Screening and Evaluation
The antimicrobial potential of chloroacetamide derivatives has been a subject of scientific inquiry. Studies on N-substituted phenyl-2-chloroacetamides have indicated that their biological activity can be influenced by the nature and position of substituents on the phenyl ring. nih.gov For instance, certain halogenated derivatives have demonstrated notable efficacy, which is attributed to their increased lipophilicity, facilitating passage through the phospholipid bilayer of cell membranes. nih.govnih.gov
In antimicrobial screenings, various chloroacetamide derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.govnih.gov Moderate activity has also been observed against the yeast Candida albicans. nih.govnih.gov The mechanism of antimicrobial action for some chloroacetamide derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and Topoisomerase II, which are crucial for bacterial DNA replication and transcription. eurjchem.comresearchgate.net
While specific data for 2-chloro-N-(2-phenylethyl)propanamide is not extensively detailed in the reviewed literature, the general activity of the chloroacetamide class suggests its potential for antimicrobial effects. A representative summary of the antimicrobial activity of related N-substituted chloroacetamides is presented below.
Table 1: Representative Antimicrobial Activity of N-Substituted Chloroacetamide Derivatives
| Compound Type | Test Organism | Activity Level | Reference |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus (Gram-positive) | Effective | nih.govnih.gov |
| N-(substituted phenyl)-2-chloroacetamides | MRSA (Gram-positive) | Effective | nih.govnih.gov |
| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli (Gram-negative) | Less Effective | nih.govnih.gov |
| N-(substituted phenyl)-2-chloroacetamides | Candida albicans (Yeast) | Moderately Effective | nih.govnih.gov |
| Chloroacetamide derivatives | Staphylococcus aureus | Comparable to standard | eurjchem.comresearchgate.net |
The cytotoxic effects of chloroacetamide derivatives against various cancer cell lines have been investigated, revealing promising potential for this class of compounds as anticancer agents. Studies have shown that 2-chloroacetamides can exhibit significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua The structural and electronic properties of these molecules are believed to play a crucial role in their bioactivity. uran.ua
For example, research on a novel chloroacetamide derivative, UPR1376, demonstrated its ability to irreversibly inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) phosphorylation, leading to significant inhibition of cell proliferation in FGFR1-amplified lung cancer cell lines. nih.gov This was associated with the downregulation of downstream signaling pathways such as MAPK and AKT/mTOR. nih.gov
Furthermore, studies on phenylacetamide derivatives have reported potent cytotoxic effects on various cancer cell lines. For instance, certain derivatives have shown low micromolar IC50 values against MDA-MB-468, PC12, and MCF-7 cell lines. tbzmed.ac.ir The pro-apoptotic activity of these compounds is a key area of investigation, with some derivatives demonstrated to induce apoptosis through the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as caspase 3 activity. tbzmed.ac.ir
Below is a table summarizing the cytotoxic activity of representative chloroacetamide and phenylacetamide derivatives against various cancer cell lines.
Table 2: Cytotoxic Activity of Representative Chloroacetamide and Phenylacetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |
|---|---|---|---|
| 2-Chloroacetamides | Jurkat (acute T cell leukemia) | Significant cytotoxicity | uran.ua |
| 2-Chloroacetamides | MDA-MB-231 (triple-negative breast cancer) | Significant cytotoxicity | uran.ua |
| UPR1376 (Chloroacetamide derivative) | FGFR1-amplified lung cancer cells | IC50 in nM range | nih.gov |
| Phenylacetamide derivative (3j) | MDA-MB-468 | IC50 = 0.76±0.09 µM | tbzmed.ac.ir |
| Phenylacetamide derivative (3d) | MDA-MB-468 and PC-12 | IC50 = 0.6±0.08 μM | tbzmed.ac.ir |
Derivatives of N-phenylacetamide have been evaluated for their neuropharmacological effects, with a particular focus on anticonvulsant properties. Research has shown that the structural features of these compounds are critical for their activity. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the nature of the substituent at the 3-position of the anilide moiety was found to be closely linked to their anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.gov
Similarly, N-phenylphthalimide derivatives have been screened for their anticonvulsant potential in both the subcutaneous pentylenetetrazole seizure (scPTZ) and MES tests. nih.gov The substitution pattern on the phthalimide (B116566) ring and the N-phenyl ring was found to significantly influence the anticonvulsant efficacy. nih.gov For example, 4-amino-N-(2,6-dimethylphenyl)phthalimide was identified as a potent anti-MES agent in rats. nih.gov
The investigation into the hepatoprotective and oxidative injury mitigation properties of this compound is an emerging area of interest. While specific studies on this compound are limited, research on broader classes of amides and phenylpropanoids provides a basis for potential activity. For instance, certain amide constituents isolated from natural sources have demonstrated hepatoprotective effects against toxin-induced liver injury in animal models. nih.gov The mechanism for some of these compounds is suggested to involve reducing the sensitivity of hepatocytes to inflammatory mediators. nih.gov
Phenylpropanoids and their derivatives are known for their antioxidant properties, which can contribute to mitigating oxidative injury. nih.gov These compounds are widely recognized for their multifaceted biological activities, including antioxidant and hepatoprotective effects. nih.gov Given that this compound contains a phenylethyl moiety, a structure related to phenylpropanoids, it is plausible that it could exhibit similar protective effects. However, dedicated studies are required to confirm and characterize such activities for this specific compound.
The modulation of cellular proliferation and differentiation is a key aspect of anticancer activity. As discussed in the section on antitumour activity (3.1.2), chloroacetamide derivatives have been shown to inhibit the proliferation of various cancer cell lines. uran.uanih.gov For example, the chloroacetamide derivative UPR1376 was effective in inhibiting cell proliferation in both 2D and 3D cell culture systems. nih.gov
Furthermore, studies on phenylacetamide derivatives have demonstrated their ability to control the growth of cancer cells by inducing apoptosis, a form of programmed cell death. tbzmed.ac.ir The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is often associated with the modulation of cellular signaling pathways that control proliferation and differentiation. The ability of some phenylacetamide derivatives to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 points to their potential to influence cell fate decisions. tbzmed.ac.ir While these findings are for related compounds, they suggest that this compound could have similar effects on cellular proliferation and differentiation, warranting further investigation.
Mechanism of Action Elucidation
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of structurally similar compounds, several potential mechanisms can be proposed.
For its potential antimicrobial activity , two primary mechanisms have been suggested for chloroacetamide derivatives. One involves the disruption of the microbial cell membrane, with lipophilic compounds being more effective at penetrating this barrier. nih.govnih.gov Another proposed mechanism is the inhibition of essential bacterial enzymes such as DNA gyrase and Topoisomerase II, which would interfere with DNA replication and repair, ultimately leading to bacterial cell death. eurjchem.comresearchgate.net
In the context of antitumour activity , multiple pathways may be involved. For certain chloroacetamide derivatives, the inhibition of key signaling enzymes like Fibroblast Growth Factor Receptor 1 (FGFR1) has been identified as a critical mechanism. nih.gov This leads to the suppression of downstream pathways that are vital for cancer cell proliferation and survival. Another important mechanism is the induction of apoptosis. This can be triggered through various means, including the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioners of the apoptotic process. tbzmed.ac.ir Furthermore, the inhibition of enzymes like glutathione (B108866) S-transferase (GST) by forming conjugates with glutathione has been suggested as a potential pathway for the anticancer effects of 2-chloroacetamides. uran.ua
For any neuropharmacological effects , particularly anticonvulsant activity, the mechanism is likely to involve the modulation of ion channels or neurotransmitter systems in the central nervous system. However, specific targets for N-phenylacetamide derivatives in this context require further investigation.
Molecular Target Identification and Validation
There is currently no publicly available research that identifies and validates specific molecular targets for this compound. While general biological activities are sometimes inferred for classes of compounds, specific molecular-level interactions for this particular chemical have not been elucidated in the scientific literature.
Receptor Binding Studies
Comprehensive searches of scientific databases have yielded no studies detailing the binding affinity of this compound for key receptor families.
Opioid Receptors, GPCRs, Sigma Receptors, and Serotonin (B10506) Receptors: There is no available data from receptor binding assays to indicate whether this compound interacts with opioid receptors, G-protein coupled receptors (GPCRs), sigma receptors, or serotonin receptors. The potential for this compound to bind to any of these crucial drug targets remains uninvestigated.
Enzyme Inhibition Kinetics and Characterization
The inhibitory effects of this compound on key enzyme systems have not been reported in the literature.
Cyclooxygenase-1 and -2, Immunoproteasome, Monoamine Oxidases: No studies on the enzyme inhibition kinetics of this compound have been published. Therefore, its potential to act as an inhibitor of enzymes such as Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), the immunoproteasome, or monoamine oxidases (MAOs) is unknown. While a study on the related compound, 2-chloro-2-phenylethylamine, demonstrated it to be a substrate and inhibitor of monoamine oxidase B, these findings cannot be directly extrapolated to this compound due to structural differences. nih.gov
Intracellular Pathway Modulation
Information regarding the ability of this compound to modulate intracellular signaling pathways is not available in the current body of scientific literature. Research into its effects on downstream cellular processes following any potential receptor binding or enzyme inhibition has not been conducted or published.
Structure Activity Relationship Sar Studies and Medicinal Chemistry Implications
Elucidation of Pharmacophore Requirements
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For 2-chloro-N-(2-phenylethyl)propanamide, the key pharmacophoric elements include the chlorine atom, the phenylethyl moiety, and the amide linkage.
Influence of Halogenation on Biological Activity
The presence and nature of a halogen atom can significantly modulate the biological profile of a molecule. In the context of related chloroacetamide compounds, halogenation has been shown to be a critical determinant of activity, particularly in the realm of antimicrobial and herbicidal agents.
The introduction of a halogen, such as the chlorine atom in this compound, can influence a molecule's properties in several ways. Halogens are known to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes, such as the cell walls of bacteria or the cuticle of plants. nih.govresearchgate.net This increased lipophilicity is often correlated with enhanced biological activity. For instance, studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that compounds bearing a halogen on the phenyl ring are among the most active antimicrobial agents, a property attributed to their high lipophilicity. nih.gov
Furthermore, the electrophilic nature of the carbon-chlorine bond in the α-chloroamide moiety is a key feature. This group can act as an alkylating agent, forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. nih.gov This alkylating reactivity is believed to be a primary mechanism of action for the herbicidal activity of many chloroacetamides. nih.govresearchgate.net The strength of this alkylating potential can be fine-tuned by the electronic properties of the rest of the molecule.
While direct studies on the specific impact of the 2-chloro substitution in this compound are not extensively documented in the provided search results, the well-established role of α-halogenation in related chloroacetamides strongly suggests that the chlorine atom is a crucial component of its pharmacophore, likely contributing to both its pharmacokinetic profile and its mechanism of action at the molecular level.
Role of the Phenylethyl Moiety in Receptor Recognition and Binding
The N-(2-phenylethyl) portion of the molecule plays a pivotal role in how the compound is recognized by and interacts with its biological target. This moiety provides a combination of hydrophobicity and potential for specific intermolecular interactions that are crucial for binding affinity and selectivity.
The phenyl ring can engage in various non-covalent interactions with a receptor binding pocket, including:
Hydrophobic interactions: The nonpolar surface of the benzene (B151609) ring can interact favorably with hydrophobic amino acid residues within the target protein.
π-π stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Cation-π interactions: The electron-rich face of the phenyl ring can interact with positively charged residues.
The ethyl linker provides conformational flexibility, allowing the phenyl group to adopt an optimal orientation within the binding site. The importance of the N-substituent in chloroacetamide herbicides is well-documented, with its size and shape significantly influencing herbicidal efficacy. researchgate.netekb.eg In the context of other biologically active molecules, the phenylethylamine scaffold is a well-known pharmacophore in many centrally acting agents, where it is recognized by various receptors. nih.gov
The following table illustrates the importance of the N-aryl substituent in a series of chloroacetamide derivatives on their antimicrobial activity.
| Compound | N-Aryl Substituent | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| 1 | Phenyl | >500 |
| 2 | 4-Chlorophenyl | 125 |
| 3 | 4-Fluorophenyl | 125 |
| 4 | 3-Bromophenyl | 125 |
| 5 | 4-Hydroxyphenyl | 500 |
This table is a representative example based on findings for N-substituted phenyl-2-chloroacetamides, where halogenated substituents on the phenyl ring enhance activity compared to an unsubstituted or hydroxylated phenyl ring. nih.gov
Impact of Amide Linkage and Substituents on Biological Response
The amide linkage is a central and structurally important feature of this compound. This functional group is relatively stable to hydrolysis but can participate in hydrogen bonding, which is a critical interaction for ligand-receptor binding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.
The planarity of the amide bond restricts the conformation of the molecule, which can be important for pre-organizing the pharmacophoric groups for optimal receptor interaction. The nature of the substituents on both the nitrogen and the α-carbon of the amide can significantly influence biological activity.
In the case of this compound, the presence of a methyl group on the α-carbon (making it a propanamide rather than an acetamide) can affect its steric profile and its reactivity. This methyl group can influence the rate of alkylation by the α-chloro group and may also have specific interactions with the target protein.
Design and Synthesis of Optimized Analogues
Building upon the SAR understanding of the core pharmacophore, medicinal chemists can design and synthesize new analogues with the aim of improving efficacy, selectivity, and pharmacokinetic properties.
Scaffold Modification Strategies for Enhanced Efficacy and Selectivity
Scaffold modification is a key strategy in drug discovery to explore the chemical space around a lead compound. For this compound, several modification strategies could be envisioned to enhance its biological activity.
Modification of the Phenylethyl Moiety: Introducing substituents on the phenyl ring can modulate the electronic and steric properties of this group. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy) at different positions (ortho, meta, para) can be explored to optimize interactions with the receptor. For example, in a series of N-(arylmethoxy)-2-chloronicotinamides, the presence of dichlorosubstitution on the benzyl (B1604629) ring was found to be favorable for herbicidal activity. nih.gov
Variation of the Alkyl Chain: The length and branching of the ethyl linker between the phenyl ring and the amide nitrogen can be altered. Shortening, lengthening, or introducing branching in the chain can affect the flexibility of the molecule and the positioning of the phenyl ring in the binding site.
Modification of the Amide Linkage: Replacing the propanamide with other acyl groups could be explored. For example, using different α-substituents could influence the alkylating reactivity and steric interactions. The synthesis of various N-aryl 2-chloroacetamides by reacting different aryl amines with chloroacetyl chloride is a common strategy to generate diverse analogues. researchgate.netresearchgate.net
The following table presents herbicidal activity data for a series of chloroacetamide derivatives, illustrating how modifications to the N-substituent can impact efficacy.
| Compound | N-Substituent | Herbicidal Activity (EC50 in µM) vs. Anagallis arvensis |
| Acetochlor (standard) | N-(ethoxymethyl)-2-ethyl-6-methylphenyl | 15.8 |
| Compound 2 | N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl) | 12.5 |
| Compound 4 | N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl) | 9.7 |
This table is based on data for novel chloroacetamide derivatives and demonstrates that specific substitutions on the N-phenyl and N-benzyl groups can lead to higher potency than a standard herbicide. ekb.eg
Stereochemical Considerations in SAR
Stereochemistry is a critical aspect of SAR, as stereoisomers of a chiral drug can exhibit significantly different pharmacological activities. This compound possesses a chiral center at the α-carbon of the propanamide moiety (the carbon atom bonded to the chlorine). Therefore, it can exist as two enantiomers, the (R)- and (S)-isomers.
It is highly probable that these two enantiomers will have different biological activities. In many cases, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
The importance of stereochemistry is well-established for herbicidal chloroacetamides. For these compounds, the S-enantiomer is typically the more active isomer. researchgate.netresearchgate.net This stereoselectivity implies a specific three-dimensional fit at the target enzyme, where only the S-isomer can bind optimally to elicit the inhibitory effect. For example, S-metolachlor is the herbicidally active isomer of metolachlor (B1676510).
Similarly, in other classes of biologically active compounds, stereochemistry at a chiral center is paramount. For instance, in a series of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide analogues, the stereochemistry at the carbon in the phenylethyl moiety had a profound impact on analgesic potency and receptor binding affinity.
Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers of this compound would be a crucial step in a comprehensive SAR study. This would not only identify the more active isomer but also provide valuable insights into the topology of the binding site of its biological target.
Identification of Lead Compounds and Therapeutic Potential
The chemical scaffold of this compound has served as a crucial starting point in medicinal chemistry for the development of various therapeutic agents. Through systematic structure-activity relationship (SAR) studies, researchers have modified this lead compound to optimize its pharmacological properties, leading to the identification of potent analgesic, antiepileptic, antitumour, and anorectic agents. These investigations have elucidated key structural features necessary for biological activity and have paved the way for the creation of novel drug candidates with improved efficacy and selectivity.
Analgesic Agent Development
The N-phenylethyl scaffold is a well-established pharmacophore in the design of potent analgesics. acs.org Modifications of the core structure of this compound have led to the development of novel compounds with significant pain-relieving properties. SAR studies have shown that substitutions on the phenyl ring and alterations of the amide linkage can dramatically influence analgesic activity.
For instance, the introduction of a 4-methyl group on the phenyl ring has been explored in fentanyl analogues, a class of potent synthetic opioids. researchgate.net Furthermore, replacing the chloro-propanamide moiety with other functionalities has been a key strategy in the development of new analgesic agents. Novel α-aminoamide derivatives containing benzoheterocyclic moieties have been synthesized and evaluated for their ability to block voltage-gated sodium ion channels, a key mechanism in pain transmission. researchgate.net
Research has also focused on benzothiazole-benzamide derivatives, which have shown promising analgesic activity in preclinical models. biomedpharmajournal.org These studies highlight the versatility of the N-phenylethylamide framework in the design of new pain therapeutics.
Table 1: Analgesic Activity of Selected N-phenylethylamide Derivatives
| Compound | Modification | Analgesic Activity | Reference |
| N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide | Replacement of the chloro-propanamide with a propionanilide and phenoxyethyl piperidine (B6355638) moiety | More effective than fentanyl in mice | researchgate.net |
| 2-Phenyl-1H-phenantro[9,10-d]imidazole | Cyclization to form a phenanthroimidazole ring system | Potent analgesic activity in the tail-clip test | nih.gov |
| N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides | Incorporation of a benzothiazole (B30560) and a substituted benzamide | Promising analgesic activity | biomedpharmajournal.org |
Antiepileptic/Anticonvulsant Agent Development
The N-benzylamide core, structurally related to this compound, has been a fertile ground for the discovery of novel anticonvulsant agents. nih.govcapes.gov.br SAR studies have demonstrated that specific substitutions on both the benzyl ring and the amide side chain are critical for potent antiepileptic activity.
A key finding has been the importance of a small, substituted heteroatom moiety at a specific distance from the amide carbonyl group. For example, in a series of N-benzyl-2-acetamidopropionamide derivatives, compounds with a chloro, bromo, or methoxy (B1213986) substituent at the 3-position of the propionamide (B166681) chain displayed significant anticonvulsant effects. nih.gov The stereochemistry of these molecules also plays a crucial role, with the (R)-enantiomer often exhibiting significantly higher potency than the (S)-enantiomer. nih.govcapes.gov.br
Furthermore, research on N-benzyl-3-[(chlorophenyl)amino]propanamides has shown that the position of the chlorine atom on the phenyl ring influences the anticonvulsant profile, with ortho and para isomers being more potent than the standard drug phenytoin (B1677684) in the maximal electroshock (MES) test. ajol.info
Table 2: Anticonvulsant Activity of N-Benzylamide Derivatives
| Compound | Key Structural Features | Anticonvulsant Activity (MES Test) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | (R)-stereoisomer, methoxy group at C3 | ED₅₀ = 4.5 mg/kg (mice, i.p.) | nih.govcapes.gov.br |
| N-Benzyl-3-[(2-chlorophenyl)amino]propanamide | Ortho-chloro substitution on the phenyl ring | More potent than phenytoin | ajol.info |
| N-Benzyl-3-[(4-chlorophenyl)amino]propanamide | Para-chloro substitution on the phenyl ring | More potent than phenytoin | ajol.info |
Antitumour Agent Development
The 2-chloro-N-substituted propanamide motif has also been investigated for its potential in cancer therapy. The rationale behind this approach often involves attaching this cytotoxic alkylating group to a carrier molecule that can selectively target cancer cells.
One strategy has involved the synthesis of peptide-supported N-mustards, where a di-(beta-chloroethyl)amine group is attached to an N-(meta-acylaminobenzoyl)-D,L-amino acid scaffold. nih.gov These compounds have demonstrated cytostatic activity against Ehrlich ascites and Walker 253 carcinosarcoma with low toxicity. nih.gov
Another approach has focused on creating sulfonamide derivatives containing a nitrogen mustard or a 5-fluorouracil (B62378) moiety. nih.gov For example, 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide hydrochloride and related compounds have been synthesized and evaluated for their antitumour activity in mice. nih.gov These studies underscore the potential of incorporating the chloroethylamide functionality into larger molecules to develop targeted anticancer agents.
Table 3: Antitumour Activity of Chloroethylamide Derivatives
| Compound | Structural Class | Antitumour Activity | Reference |
| Peptide-supported N-mustards | Di-(beta-chloroethyl)amine attached to an amino acid scaffold | Cytostatic activity against Ehrlich ascites and Walker 253 carcinosarcoma | nih.gov |
| 4-amino-N,N-bis(2-chloroethyl)benzenesulfonamide hydrochloride | Sulfonamide derivative containing a nitrogen mustard | Investigated for antitumour activity in mice | nih.gov |
| 1-(3-(4-aminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione | Sulfonamide derivative containing 5-fluorouracil | Investigated for antitumour activity in mice | nih.gov |
Anorectic Agent Development
The phenylethylamine skeleton, a core component of this compound, is found in many anorectic drugs that act on the central nervous system to suppress appetite. nih.gov These drugs typically work by modulating neurotransmitter systems in the hypothalamus, the brain's satiety center. nih.gov
While direct studies on the anorectic properties of this compound are not extensively documented in the provided search results, the structural similarity to known anorectic agents like phentermine and chlorphentermine (B1668847) suggests its potential in this therapeutic area. nih.gov Research in this field has led to the development of various phenylethylamine derivatives with appetite-suppressing effects.
For instance, N-acylphosphatidylethanolamines (NAPEs), which contain a fatty acid amide of phosphatidylethanolamine, have been investigated for their anorectic effects. nih.gov Although structurally different from this compound, this research highlights the importance of the N-acylethanolamine moiety, which shares some structural features, in appetite regulation.
Table 4: Phenylethylamine-Related Anorectic Agents
| Compound | Mechanism of Action | Therapeutic Application | Reference |
| Phentermine | CNS stimulant, increases neurotransmitter levels | Appetite suppressant for obesity | nih.gov |
| Chlorphentermine | CNS stimulant, similar to phentermine | Appetite suppressant for obesity | nih.gov |
| N-acylphosphatidylethanolamines (NAPEs) | Precursor to anorectic N-acylethanolamines | Investigated for appetite suppression | nih.gov |
Computational Chemistry and Molecular Modeling in Research on 2 Chloro N 2 Phenylethyl Propanamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the strength and type of interaction, thereby providing a rationale for a molecule's potential biological effect.
Ligand-protein interaction analysis through docking elucidates how a compound fits into the active site of a protein and which specific amino acid residues it interacts with. While direct docking studies of 2-chloro-N-(2-phenylethyl)propanamide on targets like EGFR or the immunoproteasome are not prominent in the literature, research on analogous compounds provides valuable insights.
For instance, studies on similar amide structures have explored interactions with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgnih.gov Docking studies of novel 2-chloro-N,N-diphenylacetamide derivatives, which share the chloro-amide core, were performed on COX-1 and COX-2 enzymes. orientjchem.org These studies help to understand the binding possibilities and strength of new amide derivatives. researchgate.net Similarly, propanamide-sulfonamide conjugates have been investigated as inhibitors of COX-2, where docking simulations revealed how these molecules occupy the enzyme's active site. nih.gov In docking simulations of flavones with COX-2, key interactions were observed with amino acid residues such as Tyr355, Tyr385, and Arg120, which are critical for inhibitory activity. japer.in This type of analysis is fundamental to structure-based drug design, allowing for the rational optimization of lead compounds. nih.gov
A primary goal of molecular docking is to predict the specific binding site of a ligand on a protein and to estimate the binding affinity, often expressed as a scoring function or docking score. orientjchem.org This score provides a qualitative estimation of the binding strength, helping to rank potential drug candidates.
In a study involving 2-chloro-N,N-diphenylacetamide derivatives, molecular docking was used to predict their binding affinity for both COX-1 and COX-2 enzymes. The results, often presented in tables, compare the docking scores of different derivatives, allowing researchers to identify which chemical modifications might lead to better binding. For example, one synthesized derivative, AKM-2, was identified as a promising lead compound based on its significant docking score and interaction with key amino acid residues, a finding that was later supported by in-vivo testing. orientjchem.orgresearchgate.net The stability of such interactions is a key determinant of a compound's potential efficacy.
Table 1: Example of Docking Scores for Acetamide (B32628) Derivatives against COX Enzymes Note: This table is illustrative, based on findings for structurally related compounds, to demonstrate how binding affinity data is typically presented.
| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Derivative A | COX-1 | -8.5 | ARG120, TYR355 |
| Derivative A | COX-2 | -9.2 | ARG120, TYR385, SER530 |
| Derivative B | COX-1 | -7.9 | ARG120, GLN192 |
| Derivative B | COX-2 | -8.8 | TYR385, VAL523 |
| Diclofenac (Standard) | COX-2 | -9.5 | ARG120, TYR385, SER530 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
QSAR models are developed by correlating variations in the structural properties of molecules with changes in their measured biological activity. A typical QSAR study involves selecting a set of molecules with known activities (the training set) and using statistical methods like multiple linear regression to generate an equation that predicts the activity of new, untested compounds. nih.gov For a model to be considered reliable, it must be statistically significant and validated both internally and externally. researchgate.net The predictive power of a QSAR model allows researchers to prioritize the synthesis of novel compounds with potentially high activity. nih.gov For example, a QSAR model for a series of arylamine derivatives was successfully used to design new potential enzyme inhibitors, with the model's predictions showing a high correlation with experimental results. nih.gov
The foundation of any QSAR model is the use of molecular descriptors. These are numerical values that quantify different physicochemical properties of a molecule based on its chemical structure. ucsb.edu There are various classes of descriptors, including:
Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts. ucsb.edu
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Electronic Descriptors: These relate to the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.eduresearchgate.net
Hydrophobic Descriptors: Properties like LogP (the logarithm of the partition coefficient between octanol (B41247) and water) quantify the molecule's hydrophobicity, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. nih.gov
Steric Descriptors: These describe the three-dimensional shape and size of the molecule.
By analyzing the correlation between these descriptors and biological activity, researchers can determine which structural features are essential for a compound's function. For instance, a QSAR study might reveal that increasing hydrophobicity while decreasing the energy of the LUMO leads to higher activity for a particular class of compounds.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Electronic | HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. ucsb.edu |
| Hydrophobic | LogP | Measures the lipophilicity or hydrophobicity of a compound. nih.gov |
| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. |
| Constitutional | Number of H-bond Donors/Acceptors | Counts the number of hydrogen bond donors and acceptors, which is critical for specific ligand-protein interactions. ucsb.edu |
Advanced Simulation Techniques (e.g., Molecular Dynamics, Induced Fit Docking)
To gain a more dynamic and realistic understanding of ligand-protein interactions, researchers employ advanced simulation techniques that go beyond static docking.
Molecular Dynamics (MD) simulations provide a powerful tool for investigating protein-drug complexes by simulating the movements of atoms over time. nih.gov After a ligand is docked into a protein, an MD simulation can be run to assess the stability of the complex. nih.gov If the ligand remains stably bound in its predicted orientation throughout the simulation (e.g., for 50 to 100 nanoseconds), it lends confidence to the docking result. nih.gov These simulations are crucial for confirming the stability of predicted binding modes and understanding how the protein and ligand adapt to each other. nih.govrsc.org
Induced Fit Docking (IFD) is an advanced form of docking that accounts for the flexibility of the protein's binding site. Unlike traditional rigid-receptor docking, which assumes the protein's shape is fixed, IFD allows the amino acid side chains in the active site to move and change their conformation to better accommodate the ligand. This "induced fit" model often provides a more accurate prediction of the true binding mode, especially for proteins with flexible binding pockets.
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-N-(2-phenylethyl)propanamide in laboratory settings?
The compound is synthesized via nucleophilic substitution reactions . A typical method involves reacting 2-phenylethylamine with 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under nitrogen. After stirring at room temperature, the product is isolated via extraction, washed, and purified using column chromatography. A related synthesis of 2-chloro-N-(3-fluoro-4-methylphenyl)propanamide achieved a 37% yield after purification, suggesting similar efficiency for the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR confirm the amide bond (carbonyl carbon ~170 ppm) and chloro-substituent. For example, 13C NMR of analogous compounds shows distinct shifts for aromatic and aliphatic carbons .
- HR-ESI-MS : Provides exact mass confirmation (e.g., a related compound with exact mass 301.0784 was identified using this method) .
- HPLC : Ensures purity (>99% as demonstrated in studies of structurally similar amides) .
Q. What safety protocols should be followed when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/skin contact; in case of exposure, rinse with water for 15 minutes.
- Store at 2–8°C and dispose of waste per hazardous chemical regulations.
- Safety data sheets for related chlorinated amides recommend protocols such as P264 (post-handling washing), P280 (gloves), and P305+P351+P338 (eye exposure response) .
Advanced Questions
Q. How does the structural similarity of this compound to fentanyl analogues influence its pharmacological research potential?
The phenylethyl and amide moieties resemble fentanyl’s pharmacophore. Researchers should:
- Conduct competitive radioligand binding assays to assess opioid receptor affinity.
- Perform in vitro functional assays (e.g., cAMP inhibition) to evaluate agonism/antagonism.
- Note legal implications: Misrepresenting fentanyl analogues can incur penalties under Title 21, U.S. Code .
Q. What experimental strategies resolve contradictions in reported biological activities of its derivatives?
- Standardize conditions : Control variables like solvent (DMF vs. DMSO), temperature, and concentration.
- Use orthogonal assays (e.g., surface plasmon resonance and cell-based assays) to cross-validate results.
- Analyze batch purity rigorously via HPLC and NMR to rule out impurities .
Q. How can computational chemistry predict its reactivity and stability under varying pH conditions?
- Perform density functional theory (DFT) calculations to model hydrolysis pathways.
- Simulate degradation kinetics at different pH levels using software like Gaussian or ORCA.
- Validate predictions with LC-MS to monitor degradation products (e.g., chloroacetate derivatives) .
Q. What role does this compound serve as an intermediate in synthesizing complex heterocycles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
